molecular formula C8H4Br2N2O3 B3045767 3,3-Dibromo-4-nitro-oxindole CAS No. 113423-47-5

3,3-Dibromo-4-nitro-oxindole

Cat. No.: B3045767
CAS No.: 113423-47-5
M. Wt: 335.94 g/mol
InChI Key: QEJAAGICYWWRKH-UHFFFAOYSA-N
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Description

3,3-Dibromo-4-nitro-oxindole is a chemical compound with the molecular formula C8H4Br2N2O3. It is a derivative of oxindole, a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromo-4-nitro-oxindole typically involves the bromination of 4-nitro-oxindole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromo-4-nitro-oxindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products:

    Substitution Products: 3-substituted oxindoles with various functional groups depending on the nucleophile used.

    Reduction Products: 3,3-Dibromo-4-amino-oxindole.

Scientific Research Applications

3,3-Dibromo-4-nitro-oxindole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-4-nitro-oxindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can also participate in electrophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

    3,3-Dibromo-oxindole: Lacks the nitro group, making it less reactive in certain biological contexts.

    4-Nitro-oxindole:

    3,3-Dichloro-4-nitro-oxindole: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness: 3,3-Dibromo-4-nitro-oxindole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3,3-dibromo-4-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O3/c9-8(10)6-4(11-7(8)13)2-1-3-5(6)12(14)15/h1-3H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJAAGICYWWRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(C(=O)N2)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563211
Record name 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113423-47-5
Record name 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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